7-Methyl-1-oxaspiro[3.5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-1-oxaspiro[35]nonane is a spirocyclic compound characterized by a unique bicyclic structure where a methyl group is attached to the seventh carbon of the oxaspiro ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-oxaspiro[3.5]nonane typically involves radical chemistry. One common method includes the use of free radical reactions to construct the spirocyclic ring system. For instance, the intramolecular hydrogen atom transfer (HAT) processes promoted by C-, N-, and O-centered radicals are effective for the selective functionalization of unactivated C(sp3)–H bonds . Additionally, the β-fragmentation of alkoxyl radicals permits unique synthetic transformations of alcohols, facilitating the preparation of spirocyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale radical reactions under controlled conditions to ensure high yield and purity. The use of photochemical reactions, such as the Norrish type II–Yang cyclization process, has also been applied successfully in the synthesis of similar spiro-heterocycles .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-1-oxaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the oxaspiro ring into more saturated forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Potassium cyanide, methylmagnesium iodide, methyl-lithium.
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, oxo derivatives, and reduced forms of the original molecule.
Wissenschaftliche Forschungsanwendungen
7-Methyl-1-oxaspiro[3.5]nonane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Methyl-1-oxaspiro[3.5]nonane involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound has been shown to bind to the active site of enzymes like NQO1, facilitating the reduction of quinone substrates . The spirocyclic structure provides metabolic robustness and enhances binding affinity through hydrogen bonding interactions with key residues in the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane: Similar in structure but contains an additional nitrogen atom, making it a valuable alternative in medicinal chemistry.
1-Oxaspiro[3.5]nonane: Lacks the methyl group, resulting in different chemical reactivity and biological activity.
1-Azaspiro[3.5]nonane: Contains a nitrogen atom instead of oxygen, leading to distinct chemical properties and applications.
Uniqueness
7-Methyl-1-oxaspiro[3.5]nonane is unique due to its specific methyl substitution, which influences its chemical reactivity and biological interactions. This structural feature can enhance its binding affinity and selectivity in various applications, making it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
87597-08-8 |
---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
7-methyl-1-oxaspiro[3.5]nonane |
InChI |
InChI=1S/C9H16O/c1-8-2-4-9(5-3-8)6-7-10-9/h8H,2-7H2,1H3 |
InChI-Schlüssel |
ASZWDQUSNGDYGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(CC1)CCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.